![molecular formula C21H18BrCl2NO B3017656 4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline CAS No. 329928-96-3](/img/structure/B3017656.png)
4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline
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Overview
Description
The compound “4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline” is a complex organic molecule. It contains a bromine atom, a methoxy group, and an aniline group attached to different positions of the benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the functional groups on the benzene rings. The presence of the bromine, methoxy, and aniline groups would likely have significant effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly more reactive .Scientific Research Applications
Catalytic Protodeboronation for Alkene Hydromethylation
- Application : Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Internal Standard in Iodine Determination
- Application : It aids in quantifying iodine present as iodide (e.g., in pharmaceuticals), iodate (as found in iodized table salt), and covalently bound to organic compounds (e.g., in milk and vegetables) .
Suzuki–Miyaura Cross-Coupling Reactions
- Application : 4-Bromo-N,N-dimethylaniline can serve as a precursor in SM coupling reactions, allowing the construction of complex organic molecules with mild and functional group-tolerant conditions .
Organic Synthesis and Functional Group Transformations
- Application : The boron moiety in pinacol boronic esters can be converted into various functional groups, including oxidations, aminations, halogenations, and C–C bond formations. These stable and bench-friendly esters are attractive for chemical transformations where the boron moiety remains in the product .
Hydroboration-Deboronation Strategy for Alkene Hydrogenation
- Application : The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction, enabling the transformation of alkenes to alkanes. While this method is limited to more expensive catechol boronic esters, it works well for 2° alkyl boronic esters .
Structural Modification and Derivatization
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .
properties
IUPAC Name |
4-bromo-N-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]-3-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrCl2NO/c1-14-10-17(5-8-19(14)22)25-12-15-2-6-18(7-3-15)26-13-16-4-9-20(23)21(24)11-16/h2-11,25H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPYARKXSRTYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline |
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